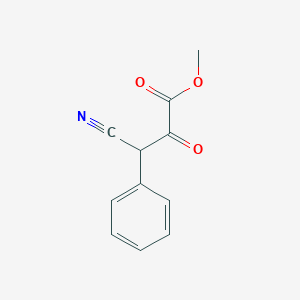

Methyl 3-cyano-2-oxo-3-phenylpropanoate

Description

Structural Classification and Significance of α-Cyano-β-Keto Esters in Organic Synthesis

α-Cyano-β-keto esters are a significant class of compounds in organic synthesis due to the presence of a highly activated methylene (B1212753) group (a carbon atom bonded to two electron-withdrawing groups). This feature makes the proton on the α-carbon acidic and easily removable by a base, generating a stabilized carbanion (enolate). This enolate is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions, which are fundamental to the construction of complex organic molecules.

The synthetic significance of this class of compounds lies in their ability to act as versatile precursors for a wide range of molecular scaffolds. The cyano and keto groups can be transformed into other functionalities or can participate in cyclization reactions to form heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

Overview of Key Reactive Centers within Methyl 3-cyano-2-oxo-3-phenylpropanoate

The reactivity of Methyl 3-cyano-2-oxo-3-phenylpropanoate is governed by the interplay of its functional groups, creating several electrophilic and nucleophilic centers within the molecule.

The Active Methylene Group (α-carbon): The carbon atom situated between the cyano and the ester carbonyl groups is highly acidic. Deprotonation at this site generates a resonance-stabilized enolate, which can readily attack various electrophiles.

The Carbonyl Carbons: Both the keto and the ester carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. The ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl.

The Cyano Group: The nitrile group can undergo hydrolysis to form a carboxylic acid or an amide, or it can be reduced to an amine. It can also participate in cycloaddition reactions.

The Phenyl Ring: The aromatic ring can undergo electrophilic substitution reactions, although the conditions for such reactions would need to be carefully chosen to avoid reactions at the other functional groups.

The presence of these multiple reactive centers allows for a high degree of synthetic manipulation, enabling chemists to selectively functionalize the molecule at different positions.

Precedent for Phenylpropanoate Derivatives as Versatile Synthetic Intermediates

Phenylpropanoate derivatives, in a broader sense, are well-established as valuable intermediates in organic synthesis. mdpi.comrsc.org The phenylpropanoic acid core is found in a variety of natural products and pharmacologically active compounds. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the arylpropionic acid scaffold. rsc.org

The versatility of phenylpropanoate derivatives stems from the ability to modify both the phenyl ring and the propanoate chain. This allows for the introduction of various substituents to tune the electronic and steric properties of the molecule, thereby influencing its reactivity and biological activity. Methyl 3-cyano-2-oxo-3-phenylpropanoate, as a highly functionalized member of this family, is primed for use in the synthesis of a diverse range of complex target molecules, including those with potential pharmaceutical applications.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of Methyl 3-cyano-2-oxo-3-phenylpropanoate.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉NO₃ | mdpi.com |

| Molecular Weight | 203.19 g/mol | mdpi.com |

| CAS Number | 397887-10-4 | mdpi.com |

| Boiling Point | 323.5 °C at 760 mmHg | mdpi.com |

| Density | 1.22 g/cm³ | mdpi.com |

| Refractive Index | 1.529 | mdpi.com |

Reactivity and Synthetic Applications

The unique arrangement of functional groups in Methyl 3-cyano-2-oxo-3-phenylpropanoate makes it a valuable precursor for the synthesis of various heterocyclic compounds through multicomponent reactions. These reactions are highly efficient processes where three or more reactants combine in a single step to form a complex product, often with high atom economy.

Use in Heterocyclic Synthesis

While specific, detailed research findings exclusively on the reactions of Methyl 3-cyano-2-oxo-3-phenylpropanoate are not extensively documented in readily available literature, its structural motifs strongly suggest its utility in well-established synthetic methodologies for constructing heterocyclic rings.

One of the most prominent applications for compounds of this type is in the Gewald reaction , a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes. beilstein-journals.orgbiosynth.com In a typical Gewald reaction, a ketone or aldehyde, an α-cyanoester, and elemental sulfur react in the presence of a base. Given its α-cyano ester functionality, Methyl 3-cyano-2-oxo-3-phenylpropanoate is an ideal candidate for this reaction. The reaction would likely proceed via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. beilstein-journals.org

Another important reaction where this compound could serve as a key building block is the Hantzsch pyridine (B92270) synthesis . mdpi.comsigmaaldrich.com This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine (B1217469), which can then be oxidized to the corresponding pyridine. mdpi.comsigmaaldrich.com The β-keto ester functionality within Methyl 3-cyano-2-oxo-3-phenylpropanoate makes it a suitable substrate for this transformation, leading to the formation of highly substituted pyridine derivatives.

Furthermore, the active methylene group in Methyl 3-cyano-2-oxo-3-phenylpropanoate makes it a prime candidate for Knoevenagel condensation with aldehydes and ketones to form substituted alkenes. It can also act as a nucleophile in Michael addition reactions with α,β-unsaturated compounds. These reactions are fundamental in organic synthesis for carbon-carbon bond formation and the construction of complex molecular architectures.

Properties

IUPAC Name |

methyl 3-cyano-2-oxo-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)10(13)9(7-12)8-5-3-2-4-6-8/h2-6,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYOAFQKKKAQRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C(C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478239 | |

| Record name | methyl 3-cyano-2-oxo-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397887-10-4 | |

| Record name | methyl 3-cyano-2-oxo-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 3 Cyano 2 Oxo 3 Phenylpropanoate and Its Structural Analogs

Approaches to α-Cyano-β-Keto Esters: General Synthetic Routes

The α-cyano-β-keto ester moiety is a valuable structural motif in organic synthesis. A primary route to Methyl 3-cyano-2-oxo-3-phenylpropanoate involves the condensation of phenylacetonitrile (B145931) with dimethyl oxalate (B1200264). lookchem.com This reaction is typically performed in the presence of a base like sodium methylate in methanol (B129727). lookchem.com Another approach utilizes diethyl oxalate and magnesium. lookchem.com

More broadly, the synthesis of β-keto esters often relies on the Claisen condensation, where an enolizable ester reacts with a non-enolizable ester in the presence of a base. researchgate.net Variations like the Dieckmann condensation are used for intramolecular reactions to form cyclic β-keto esters. researchgate.net The acylation of ketone enolates is another fundamental strategy. For instance, preformed enolates can be C-acylated with reagents like methyl cyanoformate. researchgate.net The direct electrophilic α-cyanation of β-keto esters using hypervalent iodine reagents provides a rapid, catalyst-free method to introduce the cyano group, yielding highly functionalized quaternary carbon-centered nitriles. rsc.org

A summary of common synthetic strategies for β-keto esters is presented below.

| Method | Reactants | Key Features | Reference(s) |

| Claisen Condensation | Two ester molecules (one enolizable) | Base-catalyzed condensation | researchgate.net |

| Decarboxylative Claisen Condensation | Magnesium enolates of substituted malonic acid half oxyesters and acyl donors | Uses pronucleophiles to generate functionalized α-substituted β-keto esters. | organic-chemistry.org |

| C-Acylation of Enolates | Ketone enolates and acylating agents (e.g., methyl cyanoformate) | Regiospecific synthesis under mild conditions. | researchgate.net |

| Electrophilic Cyanation | β-Keto esters and hypervalent iodine-cyano reagents | Fast, catalyst-free α-cyanation at room temperature. | rsc.org |

| Reaction with Diazo Compounds | Aldehydes and ethyl diazoacetate | Catalyzed by agents like NbCl₅ to produce β-keto esters. organic-chemistry.org |

Catalytic Strategies in the Synthesis of Related Systems

Catalysis offers powerful tools for the synthesis of complex molecules, providing enhanced selectivity, efficiency, and milder reaction conditions.

Transition metals, particularly rhodium, are pivotal in modern organic synthesis. Dirhodium catalysts are exceptionally effective in directing chemo-, regio-, and stereoselective reactions of α-diazo carbonyl compounds. nih.gov For instance, rhodium-catalyzed intramolecular C-H insertion of α-aryl-α-diazo ketones is an efficient method for synthesizing α-aryl cyclopentanones. nih.govorganic-chemistry.org The choice of rhodium catalyst and the electronic properties of the diazo precursor significantly influence the reaction's selectivity and outcome. nih.govorganic-chemistry.org

Rhodium(III) catalysts are also prominent in C-H activation and functionalization. snnu.edu.cn They can catalyze the oxidative cross-coupling of N-pyrimidylindoles with cyclic β-keto esters, enabling the construction of all-carbon quaternary centers. snnu.edu.cn Furthermore, rhodium catalysis allows for the divergent synthesis of α-aryl ketones and esters from diazo compounds through selective deesterification and decarbonylation pathways. rsc.org The reaction of indole-substituted α-diazo-β-keto esters with rhodium(II) catalysts can lead to various outcomes, including cyclopropanation, depending on the oxidation state of the indole (B1671886) unit. ucla.edu

Organocatalysis has emerged as a powerful alternative to metal-based systems, often providing high enantioselectivity. The β-ketoester motif is a frequently utilized substrate in organocatalytic transformations. acs.org For example, cinchona alkaloids have been employed as catalysts in the enantioselective Michael addition of α-substituted cyanosulfones to vinyl ketones, producing α,α-disubstituted cyanosulfones in high yields and enantiomeric ratios. nih.gov These catalysts are also effective in the enantioselective electrophilic α-cyanation of β-keto amides. documentsdelivered.com

Metal-free approaches are gaining traction due to their reduced cost and toxicity. A base-catalyzed reaction between α-hydroxy ketones and cyano compounds presents a novel, efficient method for synthesizing tetrasubstituted furans under mild conditions, avoiding the need for expensive metal catalysts. mdpi.com This reaction proceeds through the intramolecular attack of an oxygen anion on the cyano carbon, followed by cyclization and dehydration. mdpi.com The direct electrophilic α-cyanation of β-keto esters and amides can be achieved rapidly and without any catalyst using a hypervalent iodine benziodoxole-derived cyano reagent. rsc.org

Base-catalyzed reactions are fundamental in the synthesis of β-keto esters. The Claisen condensation, which involves the base-promoted reaction between two ester molecules, is a classic example. researchgate.net This methodology can be extended to a decarboxylative Claisen condensation using magnesium enolates of substituted malonic acid half oxyesters with various acyl donors, including carboxylic acids. organic-chemistry.org

Acid-mediated reactions are also crucial, particularly for esterification. A novel one-pot synthesis of β-keto esters from 4- and 5-oxocarboxylic acid derivatives uses chlorosulfonyl isocyanate, with trifluoroacetic acid found to be an effective promoter in dichloromethane. semanticscholar.org

Green chemistry principles are increasingly influencing the design of synthetic routes, emphasizing the use of safer solvents and energy-efficient methods.

Deep Eutectic Solvents (DESs) are emerging as green, renewable, and biodegradable alternatives to traditional organic solvents. tandfonline.com They are mixtures of a quaternary ammonium (B1175870) salt (like choline (B1196258) chloride) and a hydrogen bond donor (HBD). tandfonline.com DESs can act as the solvent, catalyst, and even as an alkylating agent in esterification reactions, sometimes eliminating the need for any other additives. tandfonline.com Ternary deep eutectic solvents (T-DESs) have been developed for the esterification of acids like 2-methylpropenoic acid with alcohols, where the T-DES serves as a catalyst, polymerization inhibitor, and solvent, achieving high yields and allowing for multiple recycles. rsc.orgrsc.org However, the stability of some DESs can be a concern, as ester formation can occur between the components of the DES itself, a process influenced by temperature and water content. ua.pt

Ultrasound mediation is another green technique that can significantly enhance reaction rates and yields. biointerfaceresearch.comresearchgate.net The phenomenon of acoustic cavitation, the formation and collapse of microbubbles, generates localized high temperatures and pressures, accelerating chemical reactions. biointerfaceresearch.comnih.gov Ultrasound-assisted esterification can dramatically reduce reaction times (from hours to minutes) and allow processes to be carried out at room temperature instead of elevated temperatures, thus saving energy. biointerfaceresearch.com This method has been successfully applied to the synthesis of various esters, including tertiary fatty aliphatic esters and in the production of biodiesel, demonstrating increased yields compared to conventional heating methods. biointerfaceresearch.commdpi.com

| Green Chemistry Technique | Description | Advantages in Ester Synthesis | Reference(s) |

| Deep Eutectic Solvents (DESs) | Mixtures of hydrogen bond acceptors and donors forming a eutectic mixture with a low melting point. | Biodegradable, low vapor pressure, can act as solvent and catalyst, recyclable. | tandfonline.comrsc.orgacs.org |

| Ultrasound Mediation | Use of ultrasonic waves (>20 kHz) to induce acoustic cavitation in a liquid medium. | Reduced reaction times, lower energy consumption, increased yields, milder reaction conditions. | biointerfaceresearch.comresearchgate.netmdpi.com |

Mechanochemical Synthesis as an Emerging Methodology for Dicarbonyl Compounds

Mechanochemistry, the use of mechanical force (e.g., milling or grinding) to induce chemical reactions, is a rapidly growing field in sustainable synthesis. researchgate.net These solvent-free or low-solvent methods reduce waste and can sometimes lead to unique product outcomes. researchgate.net For 1,3-dicarbonyl compounds, mechanochemical approaches have proven effective. For example, the Michael addition of 1,3-dicarbonyls to chalcones has been achieved with excellent yields using a mild base like potassium carbonate in a high-speed vibration mill. nih.gov This method avoids the use of strong bases and organic solvents. nih.gov

Furthermore, mechanochemical methods have been developed for the selective fluorination and halogenation of 1,3-dicarbonyl compounds. nih.gov The synthesis of more complex structures, such as biologically active heterocyclic compounds, has also been accomplished using mechanochemistry, often with high efficiency and scalability, highlighting its potential for practical applications in synthesizing dicarbonyl-containing molecules. researchgate.net

Asymmetric Synthesis of Chiral α-Cyano Esters and Derivatives

The development of catalytic enantioselective methods for the synthesis of α-cyano esters is a significant area of research, as these compounds, including derivatives of methyl 3-cyano-2-oxo-3-phenylpropanoate, are valuable precursors for complex molecules with chiral quaternary carbon centers.

One prominent strategy is the asymmetric α-cyanation of β-keto esters. Research has demonstrated the effectiveness of chiral tin alkoxides in catalyzing this transformation. thieme-connect.comthieme-connect.com A study utilized a chiral tin dibromide derived from (R)-BINOL, which, in the presence of sodium ethoxide, generates a chiral tin diethoxide in situ. thieme-connect.comthieme-connect.comresearchgate.net This catalytic system successfully mediated the reaction between various β-keto esters and p-toluenesulfonyl cyanide (TsCN), yielding optically active α-cyano-β-keto esters in good to high yields and enantioselectivities. thieme-connect.comthieme-connect.com The reaction's success is influenced by the electronic properties of the substituents on the aromatic ring of the β-keto ester. thieme-connect.com

Another approach involves the enantioselective cyanation of α-ketimino esters. This method provides access to chiral α-cyano-α-amino esters, which are precursors to quaternary amino acids. acs.orgthieme-connect.com Researchers have developed combined catalyst systems using ruthenium(II) complexes with amino acid and BINAP-derived ligands, along with a lithium base. acs.orgthieme-connect.com This system has proven effective for a wide range of substrates, including aryl, alkenyl, and alkynyl ketimino esters, achieving high enantiomeric excesses (up to 98% ee). acs.org

Furthermore, the asymmetric hydrogenation of cyano-substituted acrylate (B77674) esters represents an efficient route to chiral compounds that can be precursors to γ-lactams and γ-amino acids. researchgate.net Rhodium complexes with chiral ligands, such as (S,S)-f-spiroPhos, have been used to hydrogenate various 3-cyano acrylate esters with excellent enantioselectivities. researchgate.net N-heterocyclic carbene (NHC) catalysis has also emerged as a powerful tool. One method facilitates access to chiral β-cyano carboxylic esters from β,β-disubstituted enals and aromatic thiols through an enantioselective protonation step. nih.govresearchgate.net

The following table summarizes key findings from selected asymmetric cyanation studies.

| Catalyst System | Substrate Type | Cyanating Agent | Key Findings | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| (R)-BINOL-derived Chiral Tin Diethoxide | β-Keto Esters | p-Toluenesulfonyl cyanide (TsCN) | Produces optically active α-cyano-β-keto esters with a chiral quaternary carbon. | Good to High | thieme-connect.comthieme-connect.com |

| Chiral Ru-Li Combined Catalysts (Amino acid/BINAP/Ru(II) + Li base) | α-Ketimino Esters | Trimethylsilyl cyanide (TMSCN) | Effective for aryl, alkenyl, and alkynyl ketimino esters, yielding chiral α-cyano-α-amino esters. | Up to 98% | acs.orgthieme-connect.com |

| Rh-(S,S)-f-spiroPhos Complex | 3-Cyano Acrylate Esters | H₂ (Hydrogenation) | Efficient asymmetric hydrogenation leading to chiral γ-lactams and amino acids. | Up to 98% | researchgate.net |

| N-Heterocyclic Carbene (NHC) | β,β-Disubstituted Enals | (In situ protonation) | Provides access to chiral β-cyano carboxylic esters. | High | nih.govresearchgate.net |

Multicomponent Reaction Strategies for Cyano-Containing Heterocycles

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more reactants, offering high atom economy and efficiency. nih.govnih.gov Cyano-containing compounds, such as methyl cyanoacetate (B8463686) and malononitrile (B47326), are highly versatile building blocks in MCRs for the synthesis of a diverse array of heterocycles. nih.govrsc.org

One of the most fundamental reactions involving these building blocks is the Knoevenagel condensation, which typically serves as the initial step in many MCRs. nih.gov This involves the reaction of an active methylene (B1212753) compound like malononitrile or methyl cyanoacetate with an aldehyde or ketone. nih.govresearchgate.net

A well-known MCR is the Gewald reaction, which combines an α-cyano ester or malononitrile, an aldehyde or ketone, and elemental sulfur in the presence of a base to produce highly substituted 2-aminothiophenes. nih.gov This reaction is a cornerstone for the synthesis of thiophene-containing heterocycles.

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, represent another major class of MCRs. mdpi.comgoogle.com While the core structure of methyl 3-cyano-2-oxo-3-phenylpropanoate is not directly formed, analogous cyanoacetic acid derivatives are frequently employed. nih.govresearchgate.net For example, cyanoacetamides, derived from cyanoacetates, can participate in MCRs to generate a wide variety of heterocyclic scaffolds. nih.gov The Ugi four-component reaction (U-4CR), which combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, can be adapted to create highly functionalized structures. mdpi.comgrafiati.com

Furthermore, cyano-containing building blocks are instrumental in the synthesis of pyran-annulated heterocycles. For instance, the one-pot reaction of an aldehyde, malononitrile or methyl cyanoacetate, and a 1,3-dicarbonyl compound like barbituric acid can yield pyrano[2,3-d]pyrimidine derivatives. rsc.org These reactions are often promoted by a variety of catalysts, including nano ZnO@PEG, and can proceed under environmentally benign conditions. rsc.org

The table below outlines several MCR strategies that utilize cyano-containing starting materials to produce heterocyclic systems.

| Reaction Name/Type | Key Starting Materials | Resulting Heterocycle Core | Key Features | Reference |

|---|---|---|---|---|

| Gewald Reaction | α-Cyano ester/Malononitrile, Carbonyl compound, Elemental sulfur | 2-Aminothiophene | Forms highly substituted thiophenes in a single step. | nih.gov |

| Pyrano[2,3-d]pyrimidine Synthesis | Aryl aldehyde, Malononitrile/Methyl cyanoacetate, Barbituric acid | Pyrano[2,3-d]pyrimidine | Efficient one-pot synthesis of bicyclic pyranopyrimidines. | rsc.org |

| Ugi Four-Component Reaction (U-4CR) | Amine, Carbonyl compound, Carboxylic acid, Isocyanide | α-Acetamido Carboxamide | Highly versatile for creating peptide-like scaffolds and complex molecules. | mdpi.comgrafiati.com |

| Cyanoacetamide-based MCRs | Cyanoacetamide derivatives, Aldehydes, other nucleophiles | Various (e.g., Pyridines, Dihydropyridines) | Expands the diversity of accessible scaffolds from readily available cyanoacetic acid derivatives. | nih.govresearchgate.net |

Reactivity Profiles and Mechanistic Investigations of Methyl 3 Cyano 2 Oxo 3 Phenylpropanoate and Its Derivatives

Chemical Reactivity of the Cyano and Ester Functionalities

The reactivity of Methyl 3-cyano-2-oxo-3-phenylpropanoate is significantly influenced by the electron-withdrawing nature of the cyano and ester groups, which are positioned vicinal to the ketone and α-carbon.

The cyano group is a versatile functional handle in organic chemistry. It can be transformed into other functionalities such as carbonyls, amines, or heterocyclic structures under appropriate reaction conditions. The strong electron-withdrawing character of the nitrile activates the adjacent α-carbon, making the α-hydrogen acidic and prone to deprotonation. This facilitates its participation in a variety of carbon-carbon bond-forming reactions. While direct hydrolysis or reduction of the cyano group in this specific molecule is not extensively detailed, in related systems, nitriles can undergo hydrolysis to carboxylic acids or amides, or be reduced to primary amines. The cyano group can also participate in cycloaddition reactions. jmcs.org.mx One potential side reaction in condensations involving acetonitrile (B52724) anions is the addition of the anion to the cyano group of the ester, although this is not always a major pathway. youtube.com

The methyl ester functionality is also subject to characteristic reactions. It can undergo nucleophilic acyl substitution, most notably hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, or transesterification in the presence of another alcohol. mdpi.com In the context of β-keto esters, experimental studies show that nucleophilic attack often occurs at the ester's carbonyl carbon. mdpi.com For instance, thioesters can be converted to β-keto esters under mild conditions. organic-chemistry.org The reactivity at this position is influenced by both electronic and steric factors. Theoretical studies using condensed Fukui functions help predict the susceptibility of the ester carbonyl to nucleophilic attack. mdpi.com Both carbonyl groups in β-keto amides, which are structurally related, are highly activated, readily undergoing amination. researchgate.net

Keto-Enol Tautomerism and Reactivity of the Carbonyl Group

Like other 1,3-dicarbonyl compounds, Methyl 3-cyano-2-oxo-3-phenylpropanoate exists as an equilibrium mixture of keto and enol tautomers. The presence and ratio of these tautomers are crucial as they dictate the molecule's reactivity.

Keto-Enol Tautomerism: The equilibrium between the diketo and keto-enol forms is a dynamic process influenced by factors such as the solvent, temperature, and the nature of substituents. researchgate.netnih.gov NMR spectroscopy is a primary tool for studying this phenomenon. In polar aprotic solvents like DMSO, the keto form often predominates, whereas in non-polar solvents like chloroform, the enol form can be favored. researchgate.netnih.gov For related β-keto esters, ¹H NMR spectra show distinct signals for both tautomers, allowing for their quantification. rsc.org For example, studies on methyl α-phenylacetoacetate (MAPA), a similar structure, confirmed that the keto-enol tautomerism is solvent-dependent and that the majority of the substance typically exists in the diketo form. researchgate.netnih.gov The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation with the adjacent phenyl ring.

Reactivity of the Carbonyl Group: The ketone's carbonyl group is a primary site of electrophilicity, making it a target for nucleophilic addition reactions. libretexts.orglibretexts.org The presence of the adjacent electron-withdrawing ester and cyano groups further increases the electrophilic character of the carbonyl carbon. beilstein-journals.org This enhanced reactivity allows for a range of transformations, including:

Reductions: The carbonyl can be selectively reduced to a secondary alcohol using various reducing agents, such as sodium borohydride. mdpi.comnih.gov

Aldol-type reactions: The carbonyl group can act as the electrophile in aldol (B89426) reactions, reacting with enolates or other nucleophiles. msu.edu

Formation of Cyanohydrins: Addition of hydrogen cyanide across the carbonyl double bond can form cyanohydrins. libretexts.org

The table below summarizes the solvent effect on keto-enol tautomerism for some β-keto esters, illustrating the general principles applicable to the title compound.

| Compound/System | Solvent | Predominant Form | Observation Source |

| General β-keto esters | Polar Aprotic (e.g., DMSO) | Keto | NMR/UV-Vis Spectroscopy researchgate.netnih.gov |

| General β-keto esters | Non-polar (e.g., Chloroform) | Enol | NMR/UV-Vis Spectroscopy researchgate.netnih.gov |

| Ethyl 3-(2-tert-butylphenyl)-3-oxopropanoate | CDCl₃ | Keto (10:3 ratio) | ¹H NMR rsc.org |

| Ethyl 3-(2-methyl-5-(trifluoromethyl)phenyl)-3-oxopropanoate | CDCl₃ | Keto (2:1 ratio) | ¹H NMR rsc.org |

Specific Reaction Pathways

The unique structural features of Methyl 3-cyano-2-oxo-3-phenylpropanoate enable its participation in a wide array of synthetically valuable reactions.

Knoevenagel Condensation with β-Keto Esters

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base like an amine. purechemistry.orgmychemblog.com Methyl 3-cyano-2-oxo-3-phenylpropanoate, possessing a highly acidic α-hydrogen due to the adjacent cyano, keto, and ester groups, is an excellent substrate as the active methylene component.

The reaction mechanism involves the base-catalyzed deprotonation of the α-carbon to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. mychemblog.comjove.com A subsequent dehydration step yields the final α,β-unsaturated product. mychemblog.com A wide variety of aromatic and aliphatic aldehydes can be used as substrates in condensations with similar active methylene compounds like ethyl cyanoacetate (B8463686). jmcs.org.mxresearchgate.net

The following table presents examples of Knoevenagel condensations between active methylene compounds and aldehydes, which are analogous to the expected reactivity of the title compound.

| Active Methylene Compound | Aldehyde | Catalyst | Product Type |

| Ethyl Cyanoacetate | Aromatic Aldehydes | Diisopropylethylammonium acetate (B1210297) (DIPEAc) | Cyanoacrylate jmcs.org.mx |

| Malononitrile (B47326) | Aromatic Aldehydes | Hybrid Nanocomposites | Benzylidenemalononitrile researchgate.net |

| Ethyl/Methyl Acetoacetate (B1235776) | Aromatic/Heterocyclic Aldehydes | PS/TiCl₄ | α,β-unsaturated esters/ketones researchgate.net |

| Malonic Acid | Syringaldehyde | Piperidine/Pyridine (B92270) | Substituted Cinnamic Acid mychemblog.com |

Cycloaddition Reactions (e.g., Formal [3+2] Cycloaddition with Nitrosoallenes utilizing α-cyanoesters)

α-Cyanoesters are known to participate in cycloaddition reactions, serving as versatile building blocks for the synthesis of heterocyclic compounds. A notable example is the formal [3+2] cycloaddition. In such reactions, the α-cyanoester can function as a two-atom component. For instance, α-isocyano esters, which are structurally related, undergo formal [3+2] cycloadditions with electrophilic systems. This typically involves a nucleophilic addition from the α-enolate followed by an intramolecular cyclization. nih.gov

While direct examples with nitrosoallenes and the title compound are sparse, the reaction of nitrosoallenes with dicarbonyl compounds to form spirocyclic nitrones has been reported, highlighting the potential for cycloaddition pathways. figshare.com Similarly, α-imino esters can undergo formal [3+2] cycloaddition with azo compounds to construct 1,2,4-triazoline skeletons. mdpi.com These examples underscore the capability of activated ester derivatives to participate in the construction of five-membered rings through cycloaddition pathways.

C-H Activation and Carbenoid Insertion Reactions of Related α-Diazo Carbonyl Compounds

A key transformation of β-keto esters, including analogs of the title compound, is their conversion to α-diazo-β-keto esters. These diazo compounds are precursors to metal carbenes, which can undergo a variety of powerful reactions, including C-H activation and insertion. rsc.org

Synthesis of α-Diazo Carbonyl Compounds: The most common method for synthesizing α-diazo-β-keto esters is through a diazo transfer reaction with the corresponding β-keto ester using a sulfonyl azide (B81097) reagent (e.g., tosyl azide or mesyl azide) in the presence of a base. mdpi.comrsc.org Another method involves the acylation of diazomethyl anions with activated carboxylic acid derivatives like N-acylbenzotriazoles. rsc.orgrsc.org

Carbenoid Insertion Reactions: Upon treatment with a transition metal catalyst, typically a rhodium(II) or copper(I) complex, the α-diazo-β-keto ester extrudes dinitrogen gas (N₂) to form a highly reactive metal carbenoid intermediate. beilstein-journals.orgnih.govorganic-chemistry.org This intermediate can then undergo an intramolecular C-H insertion reaction, where the carbene inserts into a C(sp³)–H bond elsewhere in the molecule, leading to the formation of a new ring, commonly a cyclopentanone. beilstein-journals.orgresearchgate.net The enantioselectivity of these reactions can often be controlled by using chiral ligands on the metal catalyst. beilstein-journals.orgresearchgate.net

The general pathway is summarized below:

Diazo Transfer: β-keto ester + Sulfonyl Azide → α-Diazo-β-keto ester

Carbene Formation: α-Diazo-β-keto ester + Metal Catalyst → Metal Carbenoid + N₂

C-H Insertion: Metal Carbenoid → Cyclopentanone derivative + Metal Catalyst

Several studies have detailed the use of copper and rhodium catalysts for these transformations. nih.govorganic-chemistry.orgresearchgate.netulaval.ca

| Diazo Substrate Type | Metal Catalyst | Reaction Type | Product |

| α-Diazo-β-keto ester | Rhodium(II) Carboxamides | Intramolecular C-H Insertion | Chiral Lactones/Cyclopentanones beilstein-journals.org |

| α-Diazoesters/α-Diazoketones | Copper(I) Salt (e.g., [(CH₃CN)₄Cu]PF₆) | Insertion into Si-H bonds | α-Silylesters/α-Silylketones nih.govorganic-chemistry.orgulaval.ca |

| α-Diazoesters/α-Diazoketones | Copper(I) Salt (e.g., [(CH₃CN)₄Cu]PF₆) | Insertion into S-H bonds | α-Thioesters nih.govulaval.ca |

| α-Diazo-β-keto ester | Copper-bis(oxazoline) | Intramolecular C-H Insertion | Enantioenriched Cyclopentanones researchgate.net |

Annulation and Intramolecular Cyclization Processes

The multifunctional nature of methyl 3-cyano-2-oxo-3-phenylpropanoate makes it an ideal substrate for annulation and intramolecular cyclization reactions, which are powerful strategies for constructing polycyclic systems.

Annulation Reactions: Annulation is a process where a new ring is formed on an existing molecule. The Robinson annulation is a classic example that uses β-dicarbonyl compounds, such as β-keto esters. libretexts.orgmasterorganicchemistry.com The sequence involves a Michael addition of the β-keto ester enolate to an α,β-unsaturated ketone, which forms a 1,5-diketone intermediate. This intermediate then undergoes an intramolecular aldol condensation to yield a six-membered ring (a cyclohexenone derivative). libretexts.orgyoutube.com This strategy is widely used in the synthesis of steroids and other complex polycyclic molecules. libretexts.org

Intramolecular Cyclization: The molecule can also undergo cyclization reactions where its own functional groups react with one another. For example, under basic conditions, the enolate formed by deprotonation of the α-carbon could potentially attack the cyano group, leading to a new ring system. Such intramolecular reactions between cyano and carbonyl groups are known to be regioselective, providing routes to various heterocyclic structures like imidazoles and oxazoles in related systems. nih.gov

Nucleophilic Additions and Substitutions Involving Nitriles and Esters

Methyl 3-cyano-2-oxo-3-phenylpropanoate possesses multiple electrophilic sites, primarily the carbonyl carbon of the ketone, the carbon of the nitrile group, and the carbonyl carbon of the ester. This multifunctionality allows for a diverse range of nucleophilic attacks, leading to various addition and substitution products. The reactivity at each site is influenced by the electronic environment and the nature of the attacking nucleophile.

The carbon atom of the nitrile group is electrophilic due to the electron-withdrawing nature of the nitrogen atom and can undergo nucleophilic addition. chemistrysteps.com For instance, Grignard reagents can attack the nitrile carbon to form an intermediate imine, which upon hydrolysis, yields a ketone. libretexts.org Similarly, the ester group can undergo nucleophilic acyl substitution. Treatment with strong nucleophiles, such as hydroxides or alkoxides, can lead to hydrolysis or transesterification, respectively. aklectures.comfiveable.me

The presence of the α-cyano and β-keto groups significantly influences the reactivity of the ester moiety. The electron-withdrawing nature of these groups makes the α-proton acidic, facilitating the formation of an enolate. This enolate is a key intermediate in various reactions, including alkylation and condensation reactions. fiveable.meresearchgate.net For example, in the presence of a base, the compound can be readily alkylated at the α-position. researchgate.net

The interplay between the different functional groups can also lead to more complex reaction pathways. For instance, intramolecular reactions can occur where a nucleophilic center within the molecule attacks one of the electrophilic sites. The specific course of a nucleophilic attack—whether it occurs at the ketone, nitrile, or ester—can often be directed by the choice of reagents and reaction conditions. Softer nucleophiles may preferentially attack the nitrile or participate in conjugate additions if an α,β-unsaturated analogue is formed, while harder nucleophiles are more likely to attack the carbonyl carbon of the ketone or ester.

Table 1: Reactivity of Functional Groups in Methyl 3-cyano-2-oxo-3-phenylpropanoate with Nucleophiles

| Functional Group | Type of Reaction | Nucleophile Example | Product Type |

| Nitrile | Nucleophilic Addition | Grignard Reagent (R-MgBr) | Ketone (after hydrolysis) |

| Ester | Nucleophilic Acyl Substitution | Hydroxide (OH⁻) | Carboxylate (hydrolysis) |

| Ester | Nucleophilic Acyl Substitution | Alkoxide (RO⁻) | New Ester (transesterification) |

| α-Carbon | Alkylation (via enolate) | Alkyl Halide (R-X) | α-Alkylated product |

Mechanistic Elucidation of Reaction Steps

Understanding the detailed mechanisms of reactions involving Methyl 3-cyano-2-oxo-3-phenylpropanoate is crucial for controlling reaction outcomes and designing new synthetic methodologies. Several techniques are employed to investigate reaction pathways, identify intermediates, and determine rate-limiting steps.

Photocatalyst Quenching Studies in Related Catalytic Cycles

In photocatalytic reactions involving β-keto esters, understanding the initial quenching step of the photocatalyst's excited state is fundamental to elucidating the reaction mechanism. ustc.edu.cn Stern-Volmer analysis is a common technique used to investigate the quenching process. rsc.orgacs.orgnih.govresearchgate.netdntb.gov.ua This method involves measuring the luminescence intensity of the photocatalyst in the presence of varying concentrations of potential quenchers (i.e., the reactants). acs.orgnih.gov

Identification and Characterization of Reactive Intermediates

The identification of transient species is key to confirming proposed reaction mechanisms. In photocatalytic reactions of β-dicarbonyl compounds, radical intermediates are often proposed. nih.govnih.gov Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of paramagnetic species, including free radicals. researchgate.netmdpi.comnews-medical.netcardiff.ac.uk By performing the photoreaction within the EPR spectrometer's cavity, short-lived radical intermediates can be observed. Spin trapping, a technique where a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct, is often employed to facilitate detection by EPR. mdpi.com

For photocatalyzed reactions of aromatic β-ketoesters, studies have shown the in situ generation of both transient α-carbonyl radicals and persistent ketyl radicals. nih.gov These intermediates are key to subsequent bond-forming steps. While direct EPR studies on Methyl 3-cyano-2-oxo-3-phenylpropanoate are not prevalent in the literature, the known photochemistry of similar β-dicarbonyl compounds strongly suggests the formation of analogous radical intermediates under photocatalytic conditions. nih.govrsc.org

Kinetic Isotope Effect Studies for Rate-Determining Steps

The kinetic isotope effect (KIE) is a valuable tool for determining whether a particular bond is broken in the rate-determining step of a reaction. wikipedia.orgprinceton.edulibretexts.orgutdallas.eduresearchgate.netnih.govrutgers.eduiitd.ac.in This is achieved by comparing the reaction rates of a substrate with its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium). wikipedia.orglibretexts.org A primary KIE (typically kH/kD > 2) is observed when a bond to the isotope is broken during the rate-determining step. libretexts.org A smaller secondary KIE may be observed if the isotopic substitution is at a position adjacent to the reacting center. libretexts.org

For reactions involving β-keto esters or nitriles, KIE studies can provide insight into various steps. For example, if the deprotonation at the α-carbon is the rate-determining step in an alkylation reaction, a significant primary KIE would be expected upon deuteration of this position. libretexts.org Similarly, in decarboxylation reactions of related β-keto acids, the absence of a significant KIE upon deuteration of a potentially transferred proton has been used to rule out mechanisms where proton transfer is part of the rate-determining step. nih.gov While specific KIE studies on Methyl 3-cyano-2-oxo-3-phenylpropanoate are scarce, the principles of KIE can be applied to hypothesize about its reaction mechanisms.

Table 2: Expected Kinetic Isotope Effects for Mechanistic Elucidation

| Reaction Step | Isotopic Substitution | Expected kH/kD | Implication |

| α-Deprotonation | α-C-H to α-C-D | > 2 (Primary KIE) | C-H bond breaking is rate-determining |

| Nucleophilic attack at nitrile | No H/D substitution at reacting center | ~ 1 (No primary KIE) | C-H bond breaking is not rate-determining |

| Decarboxylation (of corresponding acid) | Carboxyl H to D | ~ 1 (if no H-transfer in RDS) | Proton transfer is not in the rate-determining step |

Computational Chemistry: Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. academie-sciences.frnih.govresearchgate.netresearchgate.netnih.gov DFT calculations can be used to model the potential energy surface of a reaction, allowing for the determination of the structures and energies of reactants, products, intermediates, and, crucially, transition states. nih.govresearchgate.net

For nucleophilic additions to a molecule like Methyl 3-cyano-2-oxo-3-phenylpropanoate, DFT can be used to predict which of the electrophilic sites is most susceptible to attack by a given nucleophile. researchgate.net By calculating the activation energies for the different possible reaction pathways, the most likely mechanism can be identified. nih.gov For example, a DFT study on the nucleophilic addition of an amine to a cyano-substituted alkene helped to elucidate the stepwise nature of the reaction and the structure of the zwitterionic intermediate. researchgate.net

Furthermore, DFT is used to calculate theoretical vibrational frequencies, which are essential for predicting kinetic isotope effects and comparing them with experimental values. This synergy between computational and experimental results provides a powerful approach to mechanistic investigation. Although a specific DFT study on the reaction pathways of Methyl 3-cyano-2-oxo-3-phenylpropanoate is not widely reported, DFT has been successfully applied to study the reactivity of β-keto esters and the mechanisms of nucleophilic additions to carbonyls and nitriles, providing a solid theoretical framework for understanding the reactivity of this compound. researchgate.netacademie-sciences.fr

Synthetic Applications and Utility As a Building Block in Complex Molecule Synthesis

Construction of Heterocyclic Systems

The construction of heterocyclic frameworks is a cornerstone of medicinal and materials chemistry. Methyl 3-cyano-2-oxo-3-phenylpropanoate provides a convenient entry point to numerous important heterocyclic scaffolds.

Naphthoquinolizinone Derivatives from Rhodium(III)-Catalyzed Annulation

Rhodium(III)-catalyzed C-H activation and annulation reactions represent a powerful, atom-economical strategy for the construction of complex polycyclic systems. nih.govrsc.org While direct literature specifically detailing the use of Methyl 3-cyano-2-oxo-3-phenylpropanoate for the synthesis of naphthoquinolizinone derivatives is not prevalent, the established reactivity of rhodium(III) catalysts with activated C-H bonds suggests a plausible synthetic pathway. nih.govrsc.org For instance, the annulation of 2,2′-bipyridine derivatives with sulfoxonium ylides proceeds via a Rh(III)-catalyzed mechanism to form pyrido[2,3-a]indolizines. rsc.org

A proposed reaction could involve the rhodium(III)-catalyzed reaction of a suitable N-containing aromatic substrate with Methyl 3-cyano-2-oxo-3-phenylpropanoate, where the active methylene (B1212753) and cyano groups of the propanoate could participate in the annulation cascade to build the quinolizinone core. Such a reaction would likely proceed through the formation of a rhodacycle intermediate, followed by migratory insertion and reductive elimination to yield the final product. rsc.org

Coumarin Derivative Synthesis

Coumarins are a significant class of oxygen-containing heterocycles with wide-ranging biological activities. mdpi.com Several synthetic methods are available for their preparation, including the Pechmann condensation, Knoevenagel condensation, and Wittig reaction. chemmethod.com The Knoevenagel condensation, which involves the reaction of an active methylene compound with a salicylaldehyde (B1680747) derivative, is a common route to coumarins. nih.gov

Methyl 3-cyano-2-oxo-3-phenylpropanoate, with its active methylene group, is a suitable candidate for the synthesis of 3-cyano-coumarin derivatives. The reaction would typically involve the condensation of Methyl 3-cyano-2-oxo-3-phenylpropanoate with a substituted salicylaldehyde in the presence of a basic catalyst. This approach offers a direct route to coumarins bearing a cyano group at the 3-position, a valuable synthon for further functionalization. mdpi.com A study on the synthesis of 3-cyano-coumarin derivatives utilized the reaction of alkenes with resorcinol (B1680541) in the presence of K2CO3 as a catalyst to achieve excellent yields. mdpi.com

Table 1: Representative Synthesis of 3-Cyano-Coumarin Derivatives

| Entry | Aromatic Aldehyde Derivative | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde | 7-hydroxy-2-oxo-4-phenyl-2H-chromene-3-carbonitrile | 92 |

| 2 | 4-Chlorobenzaldehyde | 4-(4-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile | 95 |

| 3 | 4-Methoxybenzaldehyde | 7-hydroxy-4-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carbonitrile | 93 |

| 4 | 4-Nitrobenzaldehyde | 7-hydroxy-4-(4-nitrophenyl)-2-oxo-2H-chromene-3-carbonitrile | 90 |

Data sourced from a study on the synthesis of 3-cyano-coumarin derivatives from substituted aromatic aldehydes and resorcinol. mdpi.com

Pyridine (B92270) and Dihydropyridine (B1217469) Scaffolds Incorporating Cyano Groups

Pyridine and its derivatives are fundamental heterocyclic compounds in medicinal chemistry. ekb.egtjnpr.orgnih.gov The incorporation of a cyano group into the pyridine ring often enhances biological activity. researchgate.net One-pot multicomponent reactions are frequently employed for the synthesis of functionalized pyridines. tjnpr.org

Methyl 3-cyano-2-oxo-3-phenylpropanoate can serve as a key component in the synthesis of 3-cyano-2-pyridone derivatives. A common strategy involves the reaction of an active methylene nitrile with a 1,3-dicarbonyl compound in the presence of ammonium (B1175870) acetate (B1210297). In a proposed synthesis, Methyl 3-cyano-2-oxo-3-phenylpropanoate could react with an enone or a β-dicarbonyl compound and a nitrogen source, such as ammonium acetate, to construct the dihydropyridine or pyridine ring. The reaction typically proceeds through a series of condensation, cyclization, and oxidation or dehydration steps. For example, 3-cyano-2-pyridone derivatives have been synthesized by reacting N-alkylated-2-cyanoacetamide derivatives with acetylacetone (B45752) in the presence of a base. sciforum.net

Table 2: Synthesis of 3-Cyano-2-pyridone Derivatives

| Entry | Reactant 1 (Aniline Derivative) | Reactant 2 | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Aniline | Acetylacetone | 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 75 |

| 2 | 4-Chloroaniline | Acetylacetone | 1-(4-chlorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 78 |

| 3 | 4-Fluoroaniline | Acetylacetone | 1-(4-fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 79 |

| 4 | 3,4-Dichloroaniline | Acetylacetone | 1-(3,4-dichlorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 61 |

Data represents the synthesis of 3-cyano-2-pyridone derivatives from N-alkylated-2-cyanoacetamides and acetylacetone. sciforum.net

Pyrazolone (B3327878) and Related Azole Derivative Formation

Pyrazolone and its fused derivatives are a well-known class of heterocyclic compounds with a broad spectrum of pharmacological activities. jmchemsci.comnih.gov The synthesis of pyrazolones typically involves the condensation of a β-ketoester with a hydrazine (B178648) derivative. researchgate.netresearchgate.net

Methyl 3-cyano-2-oxo-3-phenylpropanoate, being a β-ketoester, is an ideal starting material for the synthesis of pyrazolone derivatives. The reaction with hydrazine or a substituted hydrazine would lead to the formation of a 5-pyrazolone ring. The presence of the cyano and phenyl groups on the pyrazolone ring offers opportunities for further structural diversification. For instance, 3-methyl-5-pyrazolone can be synthesized by treating ethyl acetoacetate (B1235776) with hydrazine hydrate (B1144303). jmchemsci.com Similarly, reacting Methyl 3-cyano-2-oxo-3-phenylpropanoate with hydrazine hydrate would be expected to yield the corresponding pyrazolone.

Fused Polycyclic Aromatic and Heteroaromatic Systems (e.g., Fluoranthenes, Benzo[a]carbazoles)

Fused polycyclic aromatic and heteroaromatic systems are of great interest due to their unique electronic and photophysical properties. nih.govrsc.org The synthesis of such complex scaffolds often requires multistep sequences. Benzo[a]carbazoles, for example, can be synthesized through intramolecular cyclization of suitable precursors. nih.govrsc.org

While direct routes from Methyl 3-cyano-2-oxo-3-phenylpropanoate to fluoranthenes or benzo[a]carbazoles are not commonly reported, its functional groups can be exploited to build up the necessary precursors. For example, the cyano and keto groups could be transformed into an amino and a methylene group, respectively, which could then participate in a Friedel-Crafts or a related cyclization reaction to form a fused aromatic system. A known method for benzo[a]carbazole synthesis involves the intramolecular cyclization of 3-cyanoacetamide pyrrole (B145914) scaffolds. nih.gov

Formation of Oxazole (B20620) and Thiopyran Rings

Oxazole and thiopyran rings are present in many biologically active compounds. Various synthetic strategies have been developed for their construction. organic-chemistry.org Oxazole rings can be synthesized from α-haloketones and amides (Robinson-Gabriel synthesis) or from tosylmethyl isocyanide (Van Leusen reaction). organic-chemistry.org

The structure of Methyl 3-cyano-2-oxo-3-phenylpropanoate suggests its potential as a precursor for these heterocycles. For the synthesis of an oxazole ring, the keto group could be α-halogenated and then reacted with an amide. Alternatively, the ester and keto groups could be transformed to set the stage for a cyclization reaction. For thiopyran synthesis, a reaction with a sulfur-containing reagent, such as Lawesson's reagent followed by a Michael addition and cyclization, could be a plausible route.

Development of Multi-Functionalized Organic Molecules

The strategic placement of reactive functional groups in methyl 3-cyano-2-oxo-3-phenylpropanoate makes it an ideal starting material for the construction of densely functionalized organic molecules, particularly heterocyclic systems. The presence of the ketone, ester, and nitrile functionalities allows for a variety of chemical manipulations and participation in multicomponent reactions.

One of the most significant applications of β-keto nitriles is in the synthesis of substituted pyridines and pyrimidines, which are core structures in many biologically active compounds. ekb.egtjnpr.orgorientjchem.org For instance, in the Hantzsch pyridine synthesis and related methodologies, the active methylene group adjacent to the nitrile and keto groups can readily undergo condensation with aldehydes and ammonia (B1221849) or its equivalents. This cyclocondensation reaction can lead to the formation of highly substituted dihydropyridine rings, which can be subsequently oxidized to the corresponding pyridines. The phenyl and methyl ester groups from the starting material would be incorporated into the final pyridine structure, providing handles for further functionalization.

Similarly, the reaction of methyl 3-cyano-2-oxo-3-phenylpropanoate with amidines or guanidines can provide access to substituted pyrimidine (B1678525) derivatives. nih.govnih.gov The dicarbonyl-like reactivity of the β-keto nitrile moiety allows for condensation with these binucleophiles to form the six-membered pyrimidine ring. The resulting pyrimidines would be decorated with a phenyl group, a cyano group, and a methyl ester, offering multiple points for diversification.

The following table summarizes the potential heterocyclic systems that can be synthesized from methyl 3-cyano-2-oxo-3-phenylpropanoate:

| Reactant(s) | Resulting Heterocycle | Key Reaction Type |

| Aldehyde, Ammonia | Dihydropyridine/Pyridine | Hantzsch-type condensation |

| Amidines/Guanidine | Pyrimidine | Cyclocondensation |

Access to Chiral Scaffolds and Enantiopure Intermediates

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. Methyl 3-cyano-2-oxo-3-phenylpropanoate, being a prochiral molecule, serves as a valuable precursor for the generation of chiral building blocks containing a quaternary stereocenter. thieme-connect.comresearchgate.net Asymmetric transformations targeting the α-position of the β-keto ester moiety can install a chiral center with high enantioselectivity.

Various catalytic asymmetric reactions can be envisioned for this purpose. For example, enantioselective alkylation, allylation, or Michael addition reactions at the α-carbon can be catalyzed by chiral phase-transfer catalysts or chiral metal complexes. nih.gov The resulting products, which are α-substituted-α-cyano-β-keto esters, are valuable chiral building blocks for the synthesis of complex natural products and pharmaceuticals. dntb.gov.uaresearchgate.net

Furthermore, the ketone functionality can be a target for asymmetric reduction. nih.gov The use of chiral reducing agents or catalytic asymmetric hydrogenation can lead to the formation of chiral β-hydroxy-α-cyano esters. These products are versatile intermediates that can be further transformed into a variety of enantiopure compounds, including β-amino acids and chiral lactones.

The potential enantioselective transformations of methyl 3-cyano-2-oxo-3-phenylpropanoate are outlined in the table below:

| Reaction Type | Reagent/Catalyst | Chiral Product |

| Asymmetric Alkylation | Chiral Phase-Transfer Catalyst | α-Alkyl-α-cyano-β-keto ester |

| Asymmetric Michael Addition | Chiral Organocatalyst/Metal Complex | Adduct with a new stereocenter |

| Asymmetric Reduction | Chiral Reducing Agent (e.g., CBS reagent) | β-Hydroxy-α-cyano ester |

Role in Ligand Synthesis for Coordination Chemistry

While direct examples of methyl 3-cyano-2-oxo-3-phenylpropanoate in ligand synthesis are not extensively documented, the inherent functionalities of β-dicarbonyl compounds suggest its potential utility in this area. The keto and ester groups can act as coordination sites for metal ions. The molecule can be modified to create multidentate ligands for the construction of coordination complexes and metal-organic frameworks (MOFs).

For example, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used as a coordination site. The resulting β-keto acid can be a bidentate ligand, coordinating to a metal center through the ketone and carboxylate oxygens. Furthermore, the nitrile group can be hydrolyzed to an amide or a carboxylic acid, or it can be reduced to an amine, providing additional coordination sites.

By strategically modifying the core structure of methyl 3-cyano-2-oxo-3-phenylpropanoate, a variety of polydentate ligands can be designed. For instance, condensation of the keto group with a molecule containing additional donor atoms (e.g., an amine or a thiol) could lead to Schiff base ligands. These ligands can then be used to form stable complexes with a wide range of metal ions, with potential applications in catalysis, sensing, and materials science.

Advanced Spectroscopic and Structural Characterization of Methyl 3 Cyano 2 Oxo 3 Phenylpropanoate Derivatives and Reaction Products

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal proof of a molecule's absolute and relative stereochemistry. For a chiral molecule like methyl 3-cyano-2-oxo-3-phenylpropanoate, which possesses a stereocenter at the C3 position, single-crystal X-ray diffraction would elucidate the precise spatial orientation of the cyano, phenyl, and methyl propanoate groups around this carbon.

While specific crystallographic data for the title compound is not widely published, analysis of closely related structures provides significant insight. For instance, the crystal structure of methyl 3-(2-cyano-2-ethoxycarbonyl-3-phenylcyclopropyl)prop-2-enoate reveals how the phenyl and cyano groups orient themselves within a constrained cyclopropyl (B3062369) ring system. researchgate.netresearchgate.net In this analogue, the bond lengths of the cyclopropane (B1198618) ring are influenced by the electronic demands of the phenyl and cyano substituents. researchgate.net Similarly, studies on other complex organic molecules, such as ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate, establish the trans disposition of substituents around a central C-C bond and detail the dihedral angles between different ring systems within the molecule. nih.govresearchgate.net For example, in one such derivative, the five- and six-membered rings were found to be oriented at a dihedral angle of 75.88 (8)°. researchgate.net

The crystallographic analysis of related acrylate (B77674) derivatives also shows the determination of molecular conformation, such as the planarity of molecular fragments and the stabilization of structures through intramolecular hydrogen bonds. researchgate.netnih.gov These studies underscore how X-ray diffraction would be applied to methyl 3-cyano-2-oxo-3-phenylpropanoate to confirm its molecular geometry, identify its tautomeric form in the solid state, and determine the packing of molecules within the crystal lattice. mdpi.com

Solid-State Chemistry: Hirshfeld Surface Analysis and Intermolecular Interaction Energy Frameworks

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, providing insights into the forces that govern crystal packing. nih.gov This analysis maps the electron distribution of a molecule within its crystalline environment, highlighting regions of close contact between neighboring molecules.

For cyano-containing organic compounds, Hirshfeld analysis typically reveals the dominant role of specific interactions in the crystal packing. nih.gov The analysis generates two-dimensional "fingerprint plots" that quantify the relative contributions of different types of intermolecular contacts. nih.gov For related molecules, H···H contacts are often the most abundant, frequently contributing over 30-45% of the total Hirshfeld surface, indicating the significance of van der Waals forces. nih.govnih.gov

Other crucial interactions for similar structures include:

N···H/H···N contacts: These represent hydrogen bonds or weaker contacts involving the nitrogen atom of the cyano group and hydrogen atoms on adjacent molecules, often accounting for 10-23% of the surface. nih.govnih.gov

C···H/H···C contacts: These interactions, including C-H···π interactions with the phenyl ring, are also significant, typically comprising 16-20% of the surface area. nih.goviucr.org

O···H/H···O contacts: These are indicative of hydrogen bonding involving the carbonyl oxygen atoms and can contribute 12-20% to the surface. nih.goviucr.org

By calculating the enrichment ratios of these contacts, it is possible to identify which interactions are most favored in the crystal structure. mdpi.com Energy framework calculations, which are often performed in conjunction with Hirshfeld analysis, further elucidate the energetic landscape of the crystal, visualizing the strength and directionality of the interaction energies (electrostatic, dispersion, etc.) between molecules. nih.gov This combined approach provides a detailed picture of the supramolecular architecture, which is fundamental to understanding the material's physical properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation and Reaction Monitoring

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of methyl 3-cyano-2-oxo-3-phenylpropanoate in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each unique proton and carbon atom, respectively.

β-Ketonitriles like the title compound can exist in equilibrium with their enol tautomers in solution, a phenomenon that can be studied by NMR. researchgate.net However, for many β-ketonitriles, the enol form is the predominant species observed. researchgate.net

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.

Phenyl Protons (C₆H₅): A multiplet in the aromatic region, typically between δ 7.2 and 7.5 ppm. st-andrews.ac.uk

Methine Proton (CH): A singlet for the proton at the C3 position.

Methoxy (B1213986) Protons (OCH₃): A sharp singlet for the three methyl ester protons, expected around δ 3.7 ppm. st-andrews.ac.uk

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom.

Carbonyl Carbons (C=O): Two signals are expected in the downfield region (δ 160-200 ppm), one for the ketone (C2) and one for the ester (C1). The ester carbonyl typically appears around δ 173 ppm. st-andrews.ac.uk

Nitrile Carbon (C≡N): A signal around δ 115-120 ppm.

Phenyl Carbons (C₆H₅): Multiple signals in the aromatic region (δ 125-140 ppm), including a signal for the quaternary carbon attached to the main chain. st-andrews.ac.uk

Methine Carbon (C3): The signal for the carbon atom bonded to the phenyl and cyano groups.

Methoxy Carbon (OCH₃): A signal around δ 52 ppm. st-andrews.ac.uk

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular framework. st-andrews.ac.uk

Table 1: Predicted NMR Spectroscopic Data for Methyl 3-cyano-2-oxo-3-phenylpropanoate This table is based on typical chemical shifts for similar functional groups and structures.

| Spectrum | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Phenyl (C₆H₅) | 7.2 - 7.5 | Multiplet |

| Methine (CH) | ~4.5 - 5.0 | Singlet | |

| Methoxy (OCH₃) | ~3.7 | Singlet | |

| ¹³C NMR | Carbonyl (Ketone, C=O) | >180 | - |

| Carbonyl (Ester, C=O) | ~170 | - | |

| Phenyl (C₆H₅) | 125 - 140 | - | |

| Nitrile (C≡N) | 115 - 120 | - | |

| Methoxy (OCH₃) | ~52 | - |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of methyl 3-cyano-2-oxo-3-phenylpropanoate is expected to display characteristic absorption bands corresponding to its key functional groups.

The most prominent peaks would be:

Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band around 2200-2260 cm⁻¹. The exact position can be influenced by conjugation. Nitrile stretches are a key diagnostic peak for this functional group. spectroscopyonline.com

Carbonyl (C=O) Stretches: The molecule contains two carbonyl groups (ketone and ester), which are expected to produce strong, sharp absorption bands in the region of 1680-1750 cm⁻¹. The ketone carbonyl typically absorbs around 1715 cm⁻¹, while the ester carbonyl appears at a slightly higher frequency, around 1735-1750 cm⁻¹. st-andrews.ac.uklibretexts.org Conjugation with the phenyl ring can lower these frequencies.

C-O Ester Stretch: A strong band in the fingerprint region, typically between 1000-1300 cm⁻¹, corresponding to the C-O single bond stretching of the ester group. st-andrews.ac.uk

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.

Aromatic C-H Bends: Sharp bands for out-of-plane bending may appear in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern on the phenyl ring.

Table 2: Predicted IR Absorption Frequencies for Methyl 3-cyano-2-oxo-3-phenylpropanoate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | 2200 - 2260 | Medium, Sharp |

| Ester (C=O) | Stretch | 1735 - 1750 | Strong |

| Ketone (C=O) | Stretch | 1710 - 1725 | Strong |

| Ester (C-O) | Stretch | 1000 - 1300 | Strong |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium to Weak |

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) would be used to determine the exact mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). st-andrews.ac.uk The high accuracy of HRMS allows for the unambiguous determination of the molecular formula (C₁₁H₉NO₃) by comparing the experimental mass to the theoretical mass. st-andrews.ac.uk

ESI-MS/MS (Tandem Mass Spectrometry): In ESI-MS/MS, the protonated or deprotonated molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. The fragmentation of β-keto esters is often dominated by cleavages alpha to the carbonyl groups. researchgate.net For protonated methyl 3-cyano-2-oxo-3-phenylpropanoate, likely fragmentation pathways could include:

Loss of the methoxy group (-OCH₃) or methanol (B129727) (-CH₃OH).

Decarbonylation (loss of CO). nih.gov

Cleavage of the bond between C2 and C3, potentially leading to fragments like the benzoyl cation (PhCO⁺) or a cinnamoyl-type cation. researchgate.net

The fragmentation pathways are key to confirming the sequence and connectivity of the functional groups within the molecule. researchgate.netrsc.org

Elemental Analysis (CHN)

Elemental analysis provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. This technique is fundamental for confirming the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula. For methyl 3-cyano-2-oxo-3-phenylpropanoate (C₁₁H₉NO₃), a close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Table 3: Theoretical Elemental Analysis for C₁₁H₉NO₃ (Molecular Weight: 203.19 g/mol)

| Element | Theoretical Mass Percentage (%) |

|---|---|

| Carbon (C) | 65.02 |

| Hydrogen (H) | 4.46 |

| Nitrogen (N) | 6.89 |

| Oxygen (O) | 23.62 |

UV-Visible Spectroscopy in Conjugated Systems and Complexation Studies

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. This technique is particularly useful for compounds containing conjugated π-systems.

Methyl 3-cyano-2-oxo-3-phenylpropanoate contains multiple chromophores, including the phenyl ring and two carbonyl groups. The conjugation between the phenyl ring and the adjacent carbonyl group creates an extended π-system that is expected to absorb UV radiation. The spectrum would likely show characteristic π → π* transitions for the aromatic ring and n → π* transitions for the carbonyl groups. The presence of conjugation typically shifts the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift). UV-Vis spectroscopy can also be employed to study the formation of complexes between the molecule and metal ions or other species, as complexation often leads to significant changes in the electronic absorption spectrum.

Future Research Directions and Emerging Paradigms for Methyl 3 Cyano 2 Oxo 3 Phenylpropanoate Chemistry

Design and Synthesis of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of advanced catalytic systems is paramount for improving the synthesis and transformations of methyl 3-cyano-2-oxo-3-phenylpropanoate. While various catalysts have been employed, the focus is shifting towards systems that offer superior performance under milder, more environmentally benign conditions.

Future research will likely concentrate on:

Organocatalysis: Expanding the toolkit of organocatalysts is a promising avenue. For instance, the use of quinine-derived catalysts has shown success in the annulation reactions of β-ketonitriles, achieving excellent enantioselectivity. rsc.org Research into novel chiral amines and phosphines as organocatalysts could lead to more efficient and selective methods for reactions involving methyl 3-cyano-2-oxo-3-phenylpropanoate.

Metal-Based Catalysis: While aiming to reduce reliance on heavy metals, the design of more efficient and recyclable metal-based catalysts remains a key area. This includes exploring earth-abundant metal catalysts and developing ligand-modified complexes that can operate at low catalytic loadings. For example, rhodium-catalyzed reactions have been used for the divergent synthesis of α-aryl ketones and esters from related diazo compounds. rsc.org

Dual Catalysis: Combining different catalytic modes, such as organocatalysis and metal catalysis, can enable novel transformations that are not possible with a single catalyst type. This synergistic approach could unlock new reaction pathways for methyl 3-cyano-2-oxo-3-phenylpropanoate.

A comparative look at emerging catalytic strategies is presented in the table below:

| Catalytic Strategy | Potential Advantages for Methyl 3-cyano-2-oxo-3-phenylpropanoate Chemistry | Key Research Focus |

| Advanced Organocatalysis | Metal-free, lower toxicity, high stereoselectivity | Design of novel chiral scaffolds, bifunctional catalysts |

| Earth-Abundant Metal Catalysis | Cost-effective, reduced environmental impact | Iron, copper, and manganese-based systems with tailored ligands |

| Dual Catalysis | Access to novel reactivity, synergistic activation modes | Combining photoredox, organo-, and metal catalysis |

Development of Highly Enantioselective and Diastereoselective Transformations

Creating chiral molecules with high stereocontrol is a central goal in modern organic synthesis. For methyl 3-cyano-2-oxo-3-phenylpropanoate, which can be a precursor to compounds with multiple stereocenters, the development of highly stereoselective reactions is of utmost importance.

Key future directions include:

Asymmetric Catalysis: The development of new chiral catalysts is crucial. For example, chiral N,N'-dioxide-Sc(OTf)₃ complexes have been successfully used in the asymmetric synthesis of cyclic β-ketoesters. nih.gov Applying similar chiral Lewis acid strategies to reactions of methyl 3-cyano-2-oxo-3-phenylpropanoate could provide access to a variety of enantioenriched products.

Substrate and Reagent Control: The inherent structure of the reactants can be exploited to control stereoselectivity. Research into using chiral auxiliaries on the methyl 3-cyano-2-oxo-3-phenylpropanoate backbone or employing chiral reagents will continue to be a valuable strategy.

Dynamic Kinetic Resolution: For reactions that proceed through intermediates where stereocenters can be epimerized, dynamic kinetic resolution offers a powerful method to convert a racemic mixture into a single enantiomer in high yield.

Recent breakthroughs in stereoselective synthesis relevant to β-ketonitriles are highlighted below:

| Transformation | Catalyst/Method | Reported Stereoselectivity |

| [3+3] Annulation | 6′-deoxy-6′ perfluorobenzamido-quinine | Excellent enantioselectivity rsc.org |

| Intramolecular Homologation | Chiral N,N'-dioxide-Sc(OTf)₃ complex | High yield and enantiomeric excess nih.gov |

| Michael Addition/Cyclization | Amino catalyst | Not specified rsc.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, scalability, and process control. Integrating the synthesis and transformations of methyl 3-cyano-2-oxo-3-phenylpropanoate into these platforms is a logical next step.

Future research in this area will focus on:

Developing Robust Flow Protocols: This involves optimizing reaction conditions (temperature, pressure, residence time) and designing reactor setups that are compatible with the specific chemistry of methyl 3-cyano-2-oxo-3-phenylpropanoate. A fully automated, multistep flow synthesis of related cyano-containing compounds has already been demonstrated. rsc.org

In-line Analysis and Purification: Integrating analytical techniques (like ReactIR) and purification modules directly into the flow system allows for real-time monitoring and isolation of the desired product, streamlining the entire synthetic process. rsc.org

Automated Reaction Optimization: The use of algorithms and robotic platforms can accelerate the discovery of optimal reaction conditions, significantly reducing the time and resources required for process development.

Exploration of Bio-Inspired Synthetic Strategies

Nature provides a rich source of inspiration for developing novel and sustainable chemical transformations. Biocatalysis, using enzymes or whole organisms, offers a green alternative to traditional chemical methods.

Emerging bio-inspired strategies include:

Enzymatic Reductions: Ketoreductases (KREDs) have shown great potential for the stereoselective reduction of β-keto nitriles to the corresponding chiral β-hydroxy nitriles. researchgate.netgeorgiasouthern.eduresearchgate.net Screening new KRED libraries against methyl 3-cyano-2-oxo-3-phenylpropanoate could yield highly selective biocatalysts for producing valuable chiral building blocks.

Nitrile-Metabolizing Enzymes: Nitrilases and nitrile hydratases can convert the cyano group into a carboxylic acid or an amide under mild, aqueous conditions. acs.org Exploring the compatibility of these enzymes with the keto-ester functionality of methyl 3-cyano-2-oxo-3-phenylpropanoate could open up new synthetic routes.